molecular formula C11H8Br2 B13878448 7-Bromo-1-(bromomethyl)naphthalene CAS No. 81830-68-4

7-Bromo-1-(bromomethyl)naphthalene

Cat. No.: B13878448
CAS No.: 81830-68-4
M. Wt: 299.99 g/mol
InChI Key: PGXJQVHWJMYCLJ-UHFFFAOYSA-N
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Description

7-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 7th position and on the methyl group attached to the first position of the naphthalene ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the processes likely involve large-scale bromination reactions similar to those used in laboratory settings, with optimizations for yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium cyanide or amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products such as 7-cyano-1-(bromomethyl)naphthalene or 7-amino-1-(bromomethyl)naphthalene.

    Oxidation: Products like 7-bromo-1-naphthaldehyde.

    Reduction: Products such as 7-bromo-1-methylnaphthalene.

Scientific Research Applications

7-Bromo-1-(bromomethyl)naphthalene is used as an intermediate in organic synthesis and pharmaceutical research . Its applications include:

    Chemistry: Used in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Research into new pharmaceutical agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 7-Bromo-1-(bromomethyl)naphthalene primarily involves its reactivity as a brominated aromatic compound. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, which can be exploited in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations compared to its mono-brominated counterparts.

Properties

CAS No.

81830-68-4

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

7-bromo-1-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2

InChI Key

PGXJQVHWJMYCLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)CBr

Origin of Product

United States

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